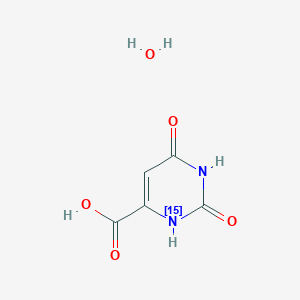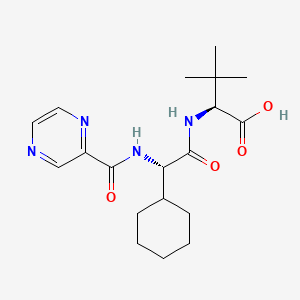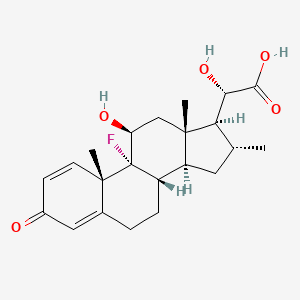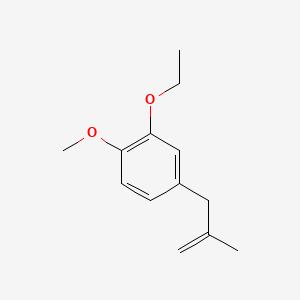
cis-Tranexamic Acid-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“Cis-Tranexamic Acid-13C2,15N” is a stable isotope labelled form of tranexamic acid . It is also known as “is-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N” and "cis-4-(Aminomethyl)-1-cyclohexanecarboxylic Acid-13C2,15N" . It is used as a reference standard in research .
Molecular Structure Analysis
The molecular formula of “cis-Tranexamic Acid-13C2,15N” is C6¹³C₂H₁₅¹⁵NO₂ . The molecular weight is 160.19 .
Physical And Chemical Properties Analysis
“Cis-Tranexamic Acid-13C2,15N” is a solid substance with a white color . It has a melting point of over 234°C (decomposition) . It is slightly soluble in methanol .
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-Tranexamic Acid-13C2,15N involves the modification of the existing synthesis pathway for Tranexamic Acid to incorporate 13C and 15N isotopes. This can be achieved by using starting materials that contain the desired isotopes and modifying the reaction conditions accordingly.", "Starting Materials": ["Glycine-2-13C", "NH4Cl-15N", "Sodium cyanide", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Water"], "Reaction": ["Step 1: Glycine-2-13C and NH4Cl-15N are reacted with sodium cyanide in the presence of sodium hydroxide to form 2-aminoacetonitrile-13C2,15N.", "Step 2: 2-aminoacetonitrile-13C2,15N is then hydrolyzed with sulfuric acid to form 2-aminoacetic acid-13C2,15N.", "Step 3: 2-aminoacetic acid-13C2,15N is reacted with hydrogen peroxide in the presence of sodium hydroxide to form cis-4-(aminomethyl)cyclohexane-1-carboxylic acid-13C2,15N.", "Step 4: The final step involves the conversion of cis-4-(aminomethyl)cyclohexane-1-carboxylic acid-13C2,15N to cis-Tranexamic Acid-13C2,15N by treating it with sulfuric acid and water."] } | |
CAS-Nummer |
1557000-06-2 |
Produktname |
cis-Tranexamic Acid-13C2,15N |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
160.191 |
IUPAC-Name |
4-(azanylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 |
InChI-Schlüssel |
GYDJEQRTZSCIOI-XGOBPNGOSA-N |
SMILES |
C1CC(CCC1CN)C(=O)O |
Synonyme |
is-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N; cis-4-(Aminomethyl)-1-cyclohexanecarboxylic Acid-13C2,15N; cis-AMCHA-13C2,15N; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)


![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)

![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)


